molecular formula C44H30N4 B11768816 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine

2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine

Cat. No.: B11768816
M. Wt: 614.7 g/mol
InChI Key: LFMXNLSGFAWGLI-UHFFFAOYSA-N
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Description

2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound characterized by its triazine core substituted with biphenyl and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate biphenyl and pyridinyl precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while substitution reactions can introduce new functional groups into the biphenyl or pyridinyl rings .

Scientific Research Applications

2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The biphenyl and pyridinyl groups can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and molecular functions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Di(pyridin-2-yl)-1,3,5-triazine: Similar triazine core but with pyridinyl groups instead of biphenyl.

    2,4-Di(biphenyl)-1,3,5-triazine: Similar biphenyl substitution but lacks the pyridinyl group.

    2,4-Di(pyridin-2-yl)-pyrimidine: A pyrimidine core with pyridinyl groups .

Uniqueness

2,4-Di([1,1’-biphenyl]-4-yl)-6-(4’-(pyridin-2-yl)-[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its combination of biphenyl and pyridinyl groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and molecular research .

Properties

Molecular Formula

C44H30N4

Molecular Weight

614.7 g/mol

IUPAC Name

2,4-bis(4-phenylphenyl)-6-[4-(4-pyridin-2-ylphenyl)phenyl]-1,3,5-triazine

InChI

InChI=1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H

InChI Key

LFMXNLSGFAWGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

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